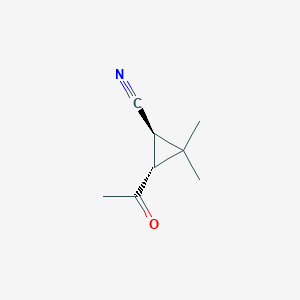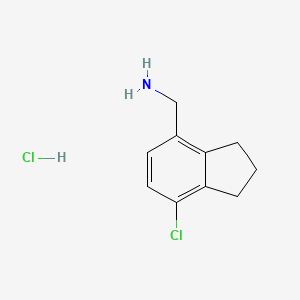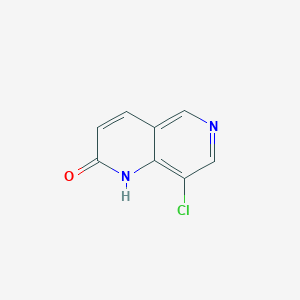
8-Chloro-1,6-naphthyridin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-1,2-dihydro-1,6-naphthyridin-2-one is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1,2-dihydro-1,6-naphthyridin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminonicotinaldehyde with suitable reagents can lead to the formation of the naphthyridine core . Other methods include multicomponent reactions, Friedländer synthesis, and metal-catalyzed cyclization reactions .
Industrial Production Methods
Industrial production of 8-chloro-1,2-dihydro-1,6-naphthyridin-2-one typically involves optimizing the synthetic routes for higher yields and purity. This may include the use of eco-friendly solvents, catalysts, and reaction conditions to ensure scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
8-chloro-1,2-dihydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridines .
Wissenschaftliche Forschungsanwendungen
8-chloro-1,2-dihydro-1,6-naphthyridin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-chloro-1,2-dihydro-1,6-naphthyridin-2-one involves its interaction with molecular targets in biological systems. It can intercalate with DNA, disrupting its structure and inhibiting replication and transcription processes . This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthyridine: Another naphthyridine derivative with similar biological activities.
1,5-Naphthyridine: Known for its diverse applications in medicinal chemistry.
2,7-Naphthyridine: Exhibits unique photophysical properties and is used in material science.
Uniqueness
8-chloro-1,2-dihydro-1,6-naphthyridin-2-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C8H5ClN2O |
|---|---|
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
8-chloro-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-4-10-3-5-1-2-7(12)11-8(5)6/h1-4H,(H,11,12) |
InChI-Schlüssel |
CJVFWWXCQSKCAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)NC2=C(C=NC=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


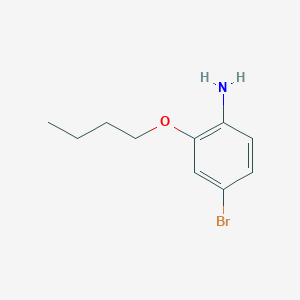
![2-Azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13629170.png)
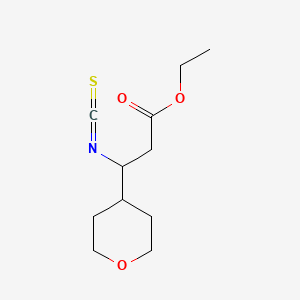
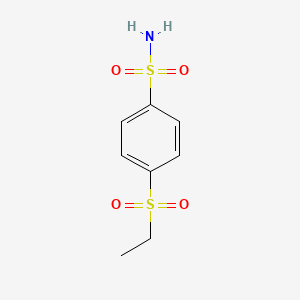
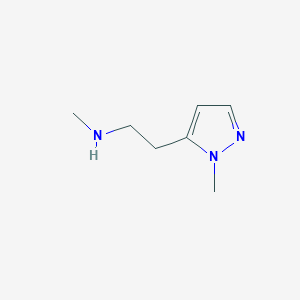
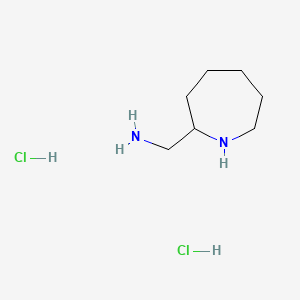

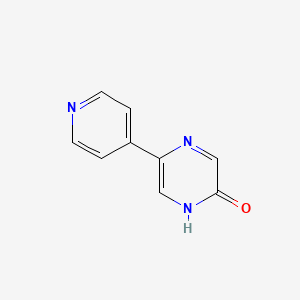

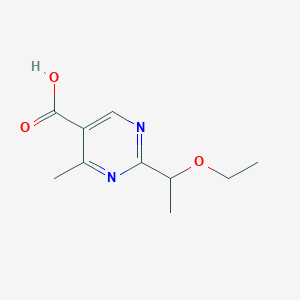
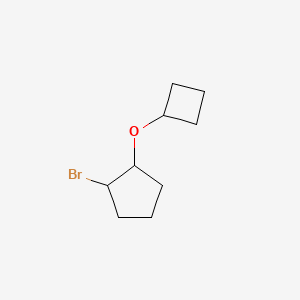
![7-Thia-4-azaspiro[2.5]octanehydrochloride](/img/structure/B13629231.png)
